Methyl 3-(3-(furan-2-yl)acrylamido)propanoate
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Overview
Description
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(furan-2-yl)acrylamido)propanoate typically involves the esterification of 3-(2-furyl)acrylic acid derivatives. One common method involves the use of MeSO3H/SiO2 as a heterogeneous acid catalyst . Another sustainable approach employs dimethyl carbonate as a reagent in a base-catalyzed transesterification reaction . The olefinic group in the compound can be selectively reduced by catalytic hydrogenation using 5% Pd/C as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable starting materials and environmentally benign catalysts, are often applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The olefinic group can be reduced using catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using 5% Pd/C.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of the olefinic group results in the corresponding saturated ester .
Scientific Research Applications
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is not well-documented. its biological activity is likely related to the presence of the furan ring, which can interact with various molecular targets and pathways. The compound may exert its effects through interactions with enzymes or receptors involved in microbial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Another furan derivative with different functional groups.
Uniqueness
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is unique due to its specific structure, which combines a furan ring with an acrylamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-15-11(14)6-7-12-10(13)5-4-9-3-2-8-16-9/h2-5,8H,6-7H2,1H3,(H,12,13)/b5-4+ |
InChI Key |
ABYSFOGTGWSBMH-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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